5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium is a chemical compound with the molecular formula and a molecular weight of approximately 307.37 g/mol. This compound is categorized under isoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The IUPAC name reflects its complex structure, which includes a diazepane ring and a sulfonyl group attached to an isoquinoline backbone.
This compound can be sourced from various chemical suppliers and is often used in research settings due to its potential pharmacological properties. The CAS number for this compound is 186544-56-9, which helps in identifying it in chemical databases and literature.
5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium falls under the category of heterocyclic compounds, specifically isoquinolines. It is also classified as a sulfonamide derivative due to the presence of the sulfonyl group.
The synthesis of 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium typically involves multi-step organic reactions. While specific methods may vary, common approaches include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) would depend on specific methodologies employed in laboratory settings.
The molecular structure of 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium features:
The structural representation can be described by its SMILES notation: O=S(C1=CC=CC2=C[N+]([O-])=CC=C12)(N3CCNCCC3)=O, indicating the connectivity of atoms within the molecule.
5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium may participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions would depend on specific experimental conditions and desired outcomes.
The mechanism of action for 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium is not fully elucidated but may involve:
Data supporting these mechanisms would require further experimental validation through biochemical assays and pharmacological studies.
The physical and chemical properties of 5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium include:
Relevant data regarding these properties can be found in chemical databases like PubChem and supplier catalogs .
5-(1,4-Diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium has potential applications in:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5